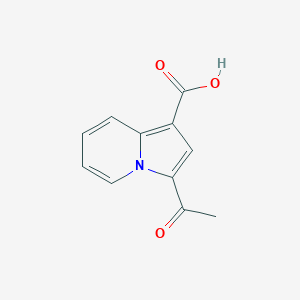
8-Chloro-5,6,7,8-tetrahydroquinoline
Übersicht
Beschreibung
8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 114432-00-7 . It has a molecular weight of 204.1 .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinoline derivatives involves the reaction of the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .Molecular Structure Analysis
The IUPAC name of this compound is 8-chloro-5,6,7,8-tetrahydroquinoline hydrochloride . The Inchi Code is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H .Chemical Reactions Analysis
8-Acetyl-5,6,7,8-tetrahydroquinoline is used as a ligand for CuI mediated room temperature C-N coupling reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The density of a related compound, 8-Acetyl-5,6,7,8-tetrahydroquinoline, is 1.107 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is structurally similar to 8-Chloro-5,6,7,8-tetrahydroquinoline, exhibit a wide range of biological activities, including antimicrobial effects . These compounds have attracted the attention of chemists and health professionals due to their potential in developing potent lead compounds with good efficacy and low toxicity .
Anticancer Properties
8-HQ derivatives have shown promising anticancer properties . The chemistry and biology of this group have been extensively studied, leading to the development of a number of prescribed drugs . It’s possible that 8-Chloro-5,6,7,8-tetrahydroquinoline could have similar properties, but further research would be needed to confirm this.
Antifungal Effects
In addition to their antimicrobial and anticancer properties, 8-HQ derivatives also exhibit antifungal effects . This suggests that 8-Chloro-5,6,7,8-tetrahydroquinoline could potentially be used in the development of antifungal drugs.
Synthesis of Novel Compounds
8-Chloro-5,6,7,8-tetrahydroquinoline could potentially be used in the synthesis of novel compounds. For instance, 5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized using microwave-assisted methods . These novel compounds were evaluated for their antibacterial and antifungal activity .
Thermodynamic Properties
The thermodynamic properties of 5,6,7,8-tetrahydroquinoline have been critically evaluated . This information could be useful in various scientific research applications, such as in the development of new materials or processes.
Safety and Hazards
Wirkmechanismus
Target of Action
8-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a broad range of biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 8-Chloro-5,6,7,8-tetrahydroquinoline.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
8-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWYJGOBNJZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547408 | |
| Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
106057-23-2 | |
| Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

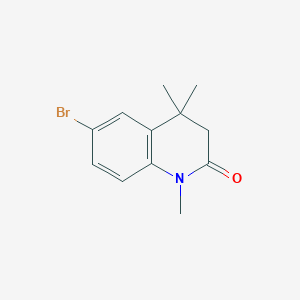
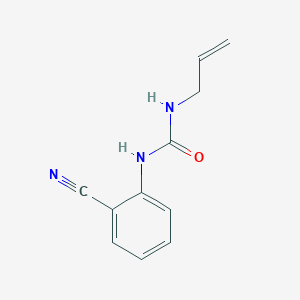

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)

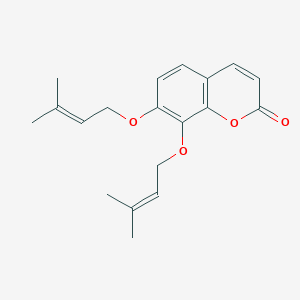
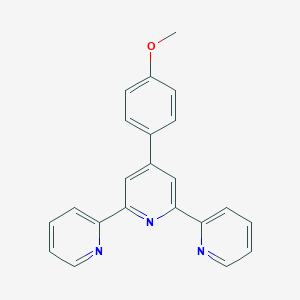
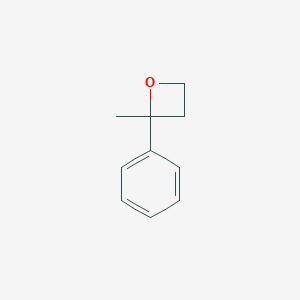
![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)



